4-amino-3-methoxy-N-propylbenzamide
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Overview
Description
4-Amino-3-methoxy-N-propylbenzamide is an organic compound with the molecular formula C₁₁H₁₄N₂O₂ It is a derivative of benzamide and contains functional groups such as an amino group, a methoxy group, and a propyl group attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-methoxybenzoyl chloride as the starting material.
Reaction Steps: The process involves the reaction of 3-methoxybenzoyl chloride with propylamine under controlled conditions to form the desired compound.
Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the temperature is maintained at around 0°C to room temperature.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a reactor vessel, and the reaction is monitored until completion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (e.g., iodide, bromide) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield this compound oxo-compounds.
Reduction Products: Reduction can produce this compound amine derivatives.
Substitution Products: Substitution reactions can result in various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: 4-Amino-3-methoxy-N-propylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-amino-3-methoxy-N-propylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the methoxy group can influence the electronic properties of the compound, affecting its reactivity and biological activity.
Comparison with Similar Compounds
3-Amino-4-methoxybenzamide: This compound differs by the position of the amino group on the benzene ring.
4-Bromo-3-methoxy-N-propylbenzamide: This compound contains a bromine atom instead of the amino group.
4-Amino-3-methyl-N-propylbenzamide: This compound has a methyl group instead of the methoxy group.
Uniqueness: 4-Amino-3-methoxy-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-amino-3-methoxy-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-6-13-11(14)8-4-5-9(12)10(7-8)15-2/h4-5,7H,3,6,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHFGESPXIDRPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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